molecular formula C24H30N2O2 B15167271 4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one CAS No. 651030-06-7

4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one

Cat. No.: B15167271
CAS No.: 651030-06-7
M. Wt: 378.5 g/mol
InChI Key: QBTSDRCSSXNJHP-UHFFFAOYSA-N
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Description

4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of functional groups, including a dipropylamino group, a phenyl group, and a hydroxyisoquinolinone core. Its distinct structure makes it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Attachment of the Dipropylamino Group: The dipropylamino group can be attached through a nucleophilic substitution reaction, where a halogenated precursor reacts with dipropylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the isoquinolinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dipropylamino group can be substituted with other amines or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various amines or nucleophiles, often in the presence of a base or catalyst

Major Products

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of a hydroxyl derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-{4-[3-(Diethylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one: Similar structure with diethylamino group instead of dipropylamino group.

    4-{4-[3-(Dimethylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one: Similar structure with dimethylamino group instead of dipropylamino group.

Uniqueness

4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dipropylamino group, in particular, may influence its interaction with biological targets and its overall pharmacokinetic profile.

Properties

CAS No.

651030-06-7

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

4-[4-[3-(dipropylamino)propyl]phenyl]-5-hydroxy-2H-isoquinolin-1-one

InChI

InChI=1S/C24H30N2O2/c1-3-14-26(15-4-2)16-6-7-18-10-12-19(13-11-18)21-17-25-24(28)20-8-5-9-22(27)23(20)21/h5,8-13,17,27H,3-4,6-7,14-16H2,1-2H3,(H,25,28)

InChI Key

QBTSDRCSSXNJHP-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCCC1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O

Origin of Product

United States

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